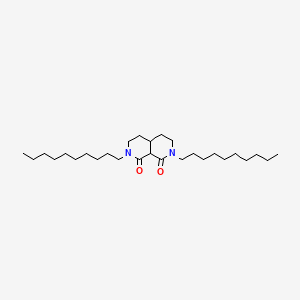
2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione is a synthetic organic compound belonging to the class of naphthyridines. Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms. This compound is characterized by its unique structure, which includes two decyl groups and a hexahydro naphthyridine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione typically involves multi-step organic reactions. The starting materials and reagents used can vary, but a common approach might include:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Decyl Groups: Alkylation reactions can be used to introduce the decyl groups at the 2 and 7 positions.
Reduction and Oxidation Steps: These steps may be necessary to achieve the desired hexahydro and dione functionalities.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities.
Reduction: This can be used to modify the oxidation state of the compound.
Substitution: Functional groups on the naphthyridine core can be substituted with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce fully saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving naphthyridine derivatives.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the synthesis of other chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2,7-Didecylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Dimethylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Similar structure but with methyl groups instead of decyl groups.
2,7-Diphenylhexahydro-2,7-naphthyridine-1,8(2H,5H)-dione: Similar structure but with phenyl groups instead of decyl groups.
Propiedades
Número CAS |
921926-60-5 |
|---|---|
Fórmula molecular |
C28H52N2O2 |
Peso molecular |
448.7 g/mol |
Nombre IUPAC |
2,7-didecyl-3,4,4a,5,6,8a-hexahydro-2,7-naphthyridine-1,8-dione |
InChI |
InChI=1S/C28H52N2O2/c1-3-5-7-9-11-13-15-17-21-29-23-19-25-20-24-30(28(32)26(25)27(29)31)22-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
Clave InChI |
POEAQSOECQDWQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1CCC2CCN(C(=O)C2C1=O)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[Hydroxy(phenyl)amino]-1-(2-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B12640796.png)
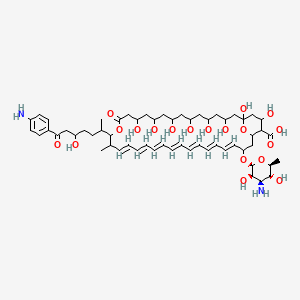
![{[2-Chloro-3,4,5-tris(dodecyloxy)phenyl]ethynyl}(trimethyl)silane](/img/structure/B12640808.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]isoquinoline-3-carboxylic acid](/img/structure/B12640811.png)
![N-Hydroxy-N~3~-[(2-methylphenyl)methyl]-beta-alaninamide](/img/structure/B12640817.png)

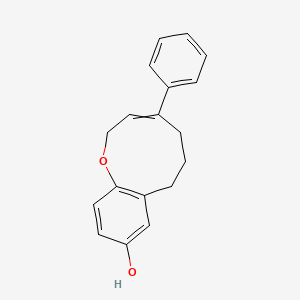
![1-Methylethyl 2-chloro-4-[(methylamino)carbonyl]-5-thiazolecarboxylate](/img/structure/B12640846.png)
![2-Oxo-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B12640855.png)
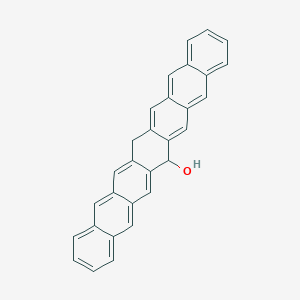
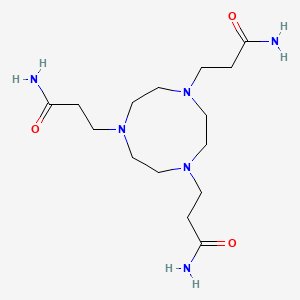
![N-[(4-benzo[a]anthracen-7-ylphenyl)methyl]-3-(2-chloroethylsulfanyl)propan-1-amine;hydrochloride](/img/structure/B12640885.png)
![3-[4-(Methanesulfinyl)phenyl]propanoic acid](/img/structure/B12640889.png)

